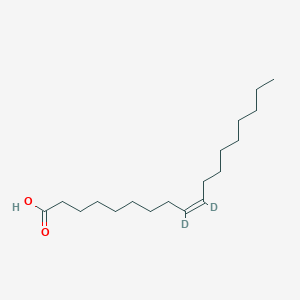

Oleic acid-d2

Descripción

The exact mass of the compound (Z)-9,10-dideuteriooctadec-9-enoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Oleic acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleic acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-9,10-dideuteriooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-FGFBQCSHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Oleic acid-d2, a deuterated form of the ubiquitous monounsaturated fatty acid, oleic acid. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are utilizing or considering the use of this stable isotope-labeled compound in their work.

Oleic acid-d2, with the deuterium atoms typically located at the 9 and 10 positions of the carbon chain, is an essential tool in a variety of research applications. Its primary utility lies in its function as an internal standard for mass spectrometry-based quantification of oleic acid and other related fatty acids in complex biological matrices.[1] The isotopic labeling also makes it a powerful tracer for metabolic studies, allowing researchers to follow the uptake, distribution, and metabolism of oleic acid in vivo and in vitro. Furthermore, the substitution of hydrogen with deuterium can subtly alter the pharmacokinetic and metabolic profiles of molecules, a phenomenon of increasing interest in drug development.[2]

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of Oleic acid-d2 are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Chemical Name | 9-cis-Octadecenoic-9,10-d2 acid | [3][4][5] |

| Synonyms | Oleic acid-9,10-d2, (Z)-octadec-9-enoic-9,10-d2 acid | |

| CAS Number | 5711-29-5 | |

| Molecular Formula | C₁₈H₃₂D₂O₂ | |

| Molecular Weight | 284.47 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.896 g/mL at 25°C | |

| Melting Point | 13.4 °C | |

| Boiling Point | 192-195 °C at 1.2 mmHg | |

| Purity | ≥95% (CP), typically ~99% | |

| Isotopic Purity | ≥96 atom % D, typically ~97.5% | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical and physical properties of Oleic acid-d2, adapted from established protocols for fatty acids.

Determination of Melting Point (Capillary Tube Method)

This method is a standard procedure for determining the melting point of crystalline solids.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer

Procedure:

-

Ensure the Oleic acid-d2 sample is solidified by cooling it below its melting point.

-

Introduce a small amount of the solid sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate of 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Determination of Boiling Point (Under Reduced Pressure)

Due to the high boiling point of fatty acids at atmospheric pressure, which can lead to decomposition, the boiling point is determined under reduced pressure (vacuum).

Apparatus:

-

Distillation apparatus with a vacuum connection

-

Heating mantle

-

Thermometer

-

Manometer

Procedure:

-

Place a small volume of Oleic acid-d2 in the distillation flask.

-

Assemble the distillation apparatus, ensuring all connections are airtight.

-

Connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value (e.g., 1.2 mmHg) as measured by the manometer.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like fatty acid methyl esters. For the analysis of free fatty acids, a specialized column is required.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a bonded, acid-modified polyethylene glycol column for free fatty acids)

Procedure:

-

Sample Preparation (as free fatty acid): Dissolve a known amount of Oleic acid-d2 in a suitable solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The purity is determined by integrating the area of the peak corresponding to Oleic acid-d2 and expressing it as a percentage of the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For deuterated compounds, it confirms the incorporation of deuterium.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Oleic acid-d2 (284.47). The fragmentation pattern can be compared to that of unlabeled oleic acid to confirm the structure.

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ²H NMR is specifically used to confirm the position of the deuterium labels.

-

Technique: High-field NMR spectroscopy.

-

Expected Result: In the ¹H NMR spectrum, a reduction in the signal intensity at the olefinic positions (δ ~5.3 ppm) would be expected compared to unlabeled oleic acid. The ²H NMR spectrum should show a signal corresponding to the deuterium atoms at the 9 and 10 positions.

Biological Activity and Signaling Pathways

Oleic acid is not merely an energy substrate but also an active signaling molecule that modulates various cellular processes. The deuterated form, Oleic acid-d2, is presumed to exhibit similar biological activities.

One of the key reported activities of oleic acid is its role as an activator of Na+/K+ ATPase, an essential enzyme responsible for maintaining the electrochemical gradients across the plasma membrane. The activation of this pump has widespread implications for cellular function.

Furthermore, oleic acid has been shown to influence several signaling pathways involved in cell growth, differentiation, and metabolism:

-

Myoblast Differentiation: Oleic acid promotes the differentiation of C2C12 myoblasts into myotubes. This process is associated with the robust activation of the p38 MAPK and β-catenin signaling pathways.

-

Insulin Signaling: Oleic acid can enhance glucose uptake by upregulating GLUT4 expression and increasing the phosphorylation of the insulin receptor, suggesting a role in improving insulin sensitivity.

-

Cancer Cell Proliferation: In some cancer cell lines, oleic acid has been shown to regulate cell proliferation through the GPR40/ILK/Akt pathway.

Below is a diagram illustrating the experimental workflow for assessing the impact of Oleic acid-d2 on a cellular signaling pathway.

Caption: Workflow for analyzing signaling pathway activation by Oleic acid-d2.

Safety and Handling

While a specific safety data sheet (SDS) for Oleic acid-d2 may not be readily available from all suppliers, the safety precautions for unlabeled oleic acid should be followed. Oleic acid is generally considered to be of low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. It is a combustible liquid and should be kept away from open flames and strong oxidizing agents.

Conclusion

Oleic acid-d2 is a valuable tool for researchers in various scientific disciplines. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled standard and metabolic tracer, make it indispensable for quantitative and mechanistic studies involving oleic acid. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

- 1. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]

- 2. Exploring the Role of Oleic Acid in Muscle Cell Differentiation: Mechanisms and Implications for Myogenesis and Metabolic Regulation in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eclass.hua.gr [eclass.hua.gr]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of Deuterated Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated oleic acid, a critical tool in various scientific disciplines, including drug development, metabolomics, and membrane biophysics. The stable isotope labeling of oleic acid offers a powerful method for tracing its metabolic fate, quantifying its presence in complex biological matrices, and probing the structure and dynamics of lipid bilayers. This document details the synthetic routes, purification methods, and analytical techniques used to produce and validate highly enriched deuterated oleic acid.

Introduction to Deuterated Oleic Acid

Oleic acid is a ubiquitous monounsaturated omega-9 fatty acid, playing vital roles in cellular structure, energy metabolism, and signaling.[1] The substitution of hydrogen atoms with their heavy isotope, deuterium (²H or D), creates a molecule that is chemically similar to its parent but physically distinguishable by its increased mass.[2] This mass difference allows for its use as an internal standard for precise quantification in mass spectrometry-based analyses and as a tracer to follow the metabolic pathways of fatty acids.[1][2] Furthermore, the distinct nuclear magnetic properties of deuterium make deuterated lipids invaluable in NMR spectroscopy studies of membrane structure and dynamics.[3]

The use of deuterated compounds in medicinal chemistry has seen a significant rise, with the FDA approving the first deuterium-labeled drug in recent years. Precision deuteration can improve the pharmacokinetic profiles of drugs by altering their metabolic stability, a concept known as the "deuterium switch".

Synthesis of Deuterated Oleic Acid

The direct deuteration of oleic acid is challenging due to the presence of the double bond, which can be reduced or isomerized under typical deuteration conditions. Therefore, a multi-step synthetic approach starting from saturated precursors is commonly employed to produce highly deuterated oleic acid, such as per-deuterated [D₃₂]oleic acid.

A widely adopted strategy involves the deuteration of two saturated fatty acid precursors, azelaic acid and nonanoic acid, via a metal-catalyzed hydrothermal H/D exchange reaction. These deuterated building blocks are then coupled through a Wittig reaction to stereospecifically introduce the cis-double bond characteristic of oleic acid.

Experimental Protocol: Synthesis of [D₃₂]Oleic Acid

This protocol is a composite of methodologies described in the scientific literature.

Step 1: Deuteration of Precursors (Azelaic Acid and Nonanoic Acid)

-

Reaction Setup: In a high-pressure reactor (e.g., Parr reactor), combine the protonated fatty acid (azelaic acid or nonanoic acid), a platinum or palladium on carbon catalyst (e.g., 10% Pt/C), and an alkaline solution of deuterium oxide (D₂O) (e.g., 40% NaOD in D₂O).

-

Hydrothermal H/D Exchange: Seal the reactor and heat to 180-240°C for an extended period (e.g., 72 hours) with stirring. The high temperature and pressure facilitate the exchange of protons for deuterons on the carbon backbone.

-

Purification: After cooling, acidify the reaction mixture and extract the deuterated fatty acid with an organic solvent. The product can be further purified by recrystallization. To achieve high isotopic enrichment (>98% D), this process may need to be repeated.

Step 2: Multi-step Synthesis from Deuterated Precursors

The synthesis from deuterated azelaic acid ([D₁₄]azelaic acid) and deuterated nonanoic acid ([D₁₇]nonanoic acid) involves several chemical transformations, including protection of functional groups, selective reduction, and the key Wittig reaction for double bond formation.

-

Methylation of [D₁₄]Azelaic Acid: Protect both carboxylic acid groups of [D₁₄]azelaic acid by converting them to methyl esters, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Selective Hydrolysis: Selectively hydrolyze one of the methyl ester groups to yield a monoester, monoacid.

-

Conversion to Acid Chloride: Convert the remaining carboxylic acid group to an acid chloride.

-

Reduction to Aldehyde: Reduce the acid chloride to an aldehyde.

-

Preparation of the Wittig Reagent: Convert [D₁₇]nonanoic acid into a phosphonium salt, the precursor to the Wittig ylide.

-

Wittig Reaction: React the aldehyde from step 4 with the ylide generated from the phosphonium salt in step 5 to form the cis-double bond and create the deuterated methyl oleate backbone.

-

Saponification: Hydrolyze the methyl ester of the deuterated methyl oleate to yield the final product, [D₃₂]oleic acid.

Purification of Deuterated Oleic Acid

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and potential trans-isomers (elaidic acid). Common purification techniques include:

-

Chromatography: Automated medium-pressure liquid chromatography (MPLC) or flash column chromatography on silica gel are effective for separating the desired product.

-

Recrystallization: Low-temperature recrystallization from solvents like acetonitrile can be used to purify oleic acid.

Characterization of Deuterated Oleic Acid

Thorough characterization is essential to confirm the chemical identity, and both chemical and isotopic purity of the synthesized deuterated oleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the extent and position of deuteration.

-

¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum compared to the non-deuterated standard provides a direct measure of the degree of deuteration. The remaining small proton signals can be integrated against a known internal standard to quantify the percentage of deuteration at different positions in the molecule.

-

²H NMR: Deuterium NMR provides direct observation of the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated oleic acid and to assess the distribution of different deuterated isotopologues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the methyl ester derivative of oleic acid allows for the separation from other fatty acids and provides a mass spectrum that reveals the isotopic enrichment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS is a highly sensitive technique for the quantitative analysis of fatty acids. It can be used to determine the isotopic purity and to quantify the deuterated oleic acid in biological samples, often using a deuterated internal standard with a different number of deuterium atoms for enhanced accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of deuterated oleic acid as reported in the literature.

| Compound | Deuteration Method | Catalyst | Isotopic Purity (% D) | Reference |

| [D₁₄]Azelaic Acid | Hydrothermal H/D Exchange | Pt/C or Pd/C | >98 | |

| [D₁₇]Nonanoic Acid | Hydrothermal H/D Exchange | Pt/C or Pd/C | >98 | |

| [D₃₂]Oleic Acid | Multi-step Synthesis | - | ca. 94 |

Table 1: Isotopic Purity of Deuterated Oleic Acid and its Precursors.

| Technique | Purpose | Key Findings | Reference |

| ¹H NMR | Determination of Deuteration Level | Calculation of percentage deuteration at different methylene units. | |

| Mass Spectrometry | Isotopic Purity and Distribution | Measurement of overall deuteration extent. | |

| LC-MS/MS | Quantitative Analysis | High sensitivity and specificity for quantification in biological matrices. |

Table 2: Analytical Techniques for the Characterization of Deuterated Oleic Acid.

Visualizing the Workflow and Applications

The following diagrams illustrate the synthesis workflow and a typical application of deuterated oleic acid in quantitative analysis.

Caption: Workflow for the synthesis of deuterated oleic acid.

Caption: Workflow for quantitative analysis using deuterated oleic acid.

Conclusion

The synthesis and characterization of deuterated oleic acid are well-established processes that provide researchers with a highly valuable molecular tool. The multi-step synthetic route, while complex, allows for the production of highly enriched and stereochemically pure deuterated oleic acid. Rigorous characterization using NMR and mass spectrometry is paramount to ensure the quality and reliability of the final product. As the field of drug development and metabolomics continues to advance, the demand for high-quality deuterated lipids like oleic acid is expected to grow, driven by their indispensable role in quantitative and mechanistic studies.

References

A Comprehensive Technical Guide to the Physical and Chemical Distinctions Between Oleic Acid and Oleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental physical and chemical differences between oleic acid and its deuterated isotopologue, oleic acid-d2. The substitution of two hydrogen atoms with deuterium at the C9 and C10 positions of the double bond introduces subtle but significant changes in the molecule's properties and reactivity. Understanding these differences is crucial for researchers employing oleic acid-d2 in various applications, including metabolic studies, lipidomics, and as an internal standard in mass spectrometry.

Physical Properties: A Quantitative Comparison

The introduction of two deuterium atoms results in a slight increase in the molecular weight of oleic acid-d2 compared to its non-deuterated counterpart. While many physical properties remain similar, these subtle differences can be important in high-precision experimental setups.

| Property | Oleic Acid | Oleic Acid-d2 |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₂D₂O₂ |

| Molecular Weight | 282.47 g/mol | 284.48 g/mol [1] |

| Melting Point | 13-14 °C | 13.4 °C[2] |

| Boiling Point | 360 °C at 760 mmHg | 192-195 °C at 1.2 mmHg[2] |

| Density | 0.895 g/mL at 25 °C | 0.896 g/mL at 25 °C[2] |

Chemical Differences: The Kinetic Isotope Effect

The most significant chemical distinction between oleic acid and oleic acid-d2 lies in their reaction kinetics, a phenomenon known as the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrissae. Consequently, reactions that involve the cleavage of these bonds will proceed at a slower rate for the deuterated compound.

This effect is particularly pronounced in oxidation reactions where the abstraction of a hydrogen/deuterium atom from the olefinic position is the rate-determining step. The deuteration at the double bond in oleic acid-d2 slows down its oxidation, making it more resistant to degradation compared to oleic acid. This property is advantageous in studies where the stability of the molecule over time is critical.

Spectroscopic Distinctions: A Comparative Analysis

The isotopic substitution in oleic acid-d2 gives rise to distinct spectroscopic signatures, which are instrumental in its identification and quantification.

| Spectroscopic Technique | Oleic Acid | Oleic Acid-d2 | Key Differences |

| ¹H NMR | Olefinic protons (-CH=CH-) at ~5.34 ppm[3] | Absence of signals at ~5.34 ppm | The deuterium substitution at the double bond results in the disappearance of the corresponding proton signals. |

| ¹³C NMR | Olefinic carbons (-CH=CH-) at ~130 ppm | Olefinic carbons (-CD=CD-) show a slight upfield shift and may exhibit C-D coupling. | The heavier deuterium nucleus can cause a small shift in the carbon resonance and splitting of the signal. |

| Infrared (IR) Spectroscopy | C-H stretch (alkene) at ~3000 cm⁻¹ | C-D stretch at ~2200 cm⁻¹ | The C-D bond vibrates at a lower frequency than the C-H bond, resulting in a characteristic peak in a less congested region of the IR spectrum. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 282.2559 | Molecular Ion (M⁺) at m/z 284.2685 | The molecular weight difference of approximately 2 Da is readily detectable, providing a clear distinction between the two molecules. |

Experimental Protocols

The unique properties of oleic acid-d2 make it a valuable tool in various experimental settings. Below are detailed methodologies for its synthesis and its application in lipidomics.

Synthesis of Oleic Acid-d2 (9,10-dideuteriooleic acid)

This protocol is a generalized procedure based on established methods for the deuteration of alkynes.

Principle: The synthesis involves the partial reduction of stearolic acid (9-octadecynoic acid) using deuterium gas in the presence of a Lindlar catalyst to stereoselectively form the cis-double bond.

Materials:

-

Stearolic acid

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate or hexane)

-

Reaction flask with a gas inlet and magnetic stirrer

-

Balloon filled with D₂ gas

-

Standard workup and purification reagents (e.g., celite, silica gel for chromatography)

Procedure:

-

Dissolve stearolic acid in the anhydrous solvent in the reaction flask.

-

Add the Lindlar catalyst to the solution.

-

Purge the flask with an inert gas (e.g., argon) and then introduce deuterium gas from the balloon.

-

Stir the reaction mixture vigorously under the D₂ atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction to deuterated stearic acid.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting oleic acid-d2 by column chromatography on silica gel if necessary.

-

Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.

Quantification of Oleic Acid in a Biological Sample using Oleic Acid-d2 as an Internal Standard by GC-MS

Principle: Oleic acid-d2 serves as an ideal internal standard for the quantification of endogenous oleic acid. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Oleic acid-d2 internal standard solution of known concentration

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Derivatizing agent (e.g., BF₃ in methanol or TMSH)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known amount of the biological sample, add a precise volume of the oleic acid-d2 internal standard solution.

-

Lipid Extraction: Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This will yield a lipid extract containing both endogenous oleic acid and the added oleic acid-d2.

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by adding the derivatizing agent and heating.

-

GC-MS Analysis: Inject the FAMEs mixture onto the GC-MS. The FAMEs of oleic acid and oleic acid-d2 will have very similar retention times. The mass spectrometer will be set to monitor the specific molecular ions or characteristic fragment ions for both the analyte and the internal standard.

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of oleic acid and a fixed concentration of oleic acid-d2. The ratio of the peak area of the oleic acid FAME to the peak area of the oleic acid-d2 FAME is plotted against the concentration of oleic acid. The concentration of oleic acid in the biological sample can then be determined from this calibration curve by measuring the peak area ratio in the sample.

Role in Metabolic Pathways

Oleic acid is a central molecule in lipid metabolism. It is a major component of triglycerides, which serve as the primary energy storage form in animals. It is also a key constituent of phospholipids, the building blocks of cell membranes. The metabolic fate of oleic acid can be traced using isotopically labeled versions like oleic acid-d2. When introduced into a biological system, oleic acid-d2 will be incorporated into various lipid species, allowing researchers to follow its uptake, transport, and conversion through different metabolic pathways.

References

An In-depth Technical Guide to Stable Isotope Labeling in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling techniques in the field of lipidomics. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technology for understanding the dynamic nature of the lipidome.

Core Principles of Stable Isotope Labeling in Lipid Metabolism

Stable isotope labeling has become a cornerstone for studying the dynamics of lipid metabolism, offering a safe and effective way to trace the metabolic fate of lipids in various biological systems.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for a wide range of studies, including those involving human subjects.[1][3] The fundamental principle involves the introduction of molecules enriched with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through various metabolic pathways. By employing mass spectrometry to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of these isotopes and quantify the rates of synthesis, degradation, and interconversion of lipids.[4]

The choice of stable isotope tracer is critical and depends on the specific metabolic pathway under investigation.

-

¹³C-labeled precursors , such as ¹³C-glucose or ¹³C-palmitate, are often preferred for their stable carbon-carbon bonds, which minimize the loss of the label during metabolic processing.

-

²H-labeled tracers , like deuterium oxide (²H₂O), are cost-effective and can be used to label the acetyl-CoA pool for studies of de novo lipogenesis.

The analytical cornerstone of stable isotope labeling studies is mass spectrometry (MS), typically coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). This combination allows for the separation of complex lipid mixtures and the precise measurement of isotopic enrichment in individual lipid species.

Key Signaling Pathways in Lipid Metabolism

Stable isotope labeling is instrumental in elucidating the activity of key pathways that govern lipid homeostasis.

De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is highly active in the liver and adipose tissue. Stable isotope tracers, such as ¹³C-glucose or ²H₂O, are used to measure the rate of DNL by tracking the incorporation of the label into newly synthesized fatty acids like palmitate.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. This process occurs primarily within the mitochondria. Labeled fatty acids, such as ¹³C-palmitate, can be used to trace their oxidation by measuring the appearance of the ¹³C label in CO₂ or downstream metabolites of the citric acid cycle.

Triglyceride Synthesis and Breakdown

Triglycerides (TGs) are the main storage form of fatty acids. Their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated processes. Labeled glycerol or fatty acids can be used to measure the turnover rate of TGs in different tissues.

Experimental Protocols

In Vitro: Stable Isotope Labeling in Cell Culture

This protocol outlines a general procedure for labeling lipids in cultured cells with ¹³C-glucose.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

U-¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

Procedure:

-

Cell Seeding: Plate cells at a density that will allow them to reach approximately 80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with dFBS and U-¹³C₆-Glucose at the desired concentration.

-

Labeling: Aspirate the standard culture medium, wash the cells with PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period, which can range from hours to days depending on the turnover rate of the lipids of interest.

-

Metabolism Quenching and Harvesting: Place the culture plates on ice, aspirate the labeling medium, and wash the cells with ice-cold PBS. Add a cold solvent mixture (e.g., 80% methanol) to quench metabolic activity and scrape the cells.

-

Lipid Extraction: Perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure.

-

Sample Preparation for MS Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent suitable for LC-MS analysis.

In Vivo: Stable Isotope Labeling in a Mouse Model

This protocol provides a general framework for an in vivo labeling experiment using ²H₂O in mice to study de novo lipogenesis.

Materials:

-

Mice (e.g., C57BL/6)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile saline

-

Equipment for intraperitoneal (IP) injection

-

Tissue collection and homogenization tools

Procedure:

-

Acclimation: Acclimate the mice to the experimental conditions for at least one week.

-

²H₂O Administration: Administer an initial bolus of ²H₂O via IP injection to rapidly enrich the body water pool. Subsequently, provide drinking water enriched with a lower percentage of ²H₂O to maintain the enrichment level.

-

Labeling Period: The duration of labeling can vary from days to weeks, depending on the research question.

-

Tissue Collection: At the end of the labeling period, euthanize the mice and rapidly dissect the tissues of interest (e.g., liver, adipose tissue). Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

Lipid Extraction and Analysis: Homogenize the frozen tissues and perform lipid extraction as described in the in vitro protocol. The extracted lipids are then analyzed by mass spectrometry to determine the deuterium enrichment in newly synthesized fatty acids.

Data Presentation

Quantitative data from stable isotope labeling experiments are typically presented in tables summarizing the isotopic enrichment and calculated metabolic fluxes.

Table 1: Isotopic Enrichment of Palmitate from ¹³C-Glucose in Cultured Hepatocytes

| Treatment | Time (hours) | ¹³C-Palmitate Enrichment (%) |

| Control | 24 | 5.2 ± 0.8 |

| Drug A | 24 | 2.1 ± 0.5 |

| Control | 48 | 9.8 ± 1.2 |

| Drug A | 48 | 4.5 ± 0.7 |

| Data are presented as mean ± standard deviation. |

Table 2: In Vivo De Novo Lipogenesis Rates in Mouse Liver with ²H₂O Labeling

| Diet | Fractional DNL (%) | Absolute DNL (mg/day) |

| Low-Fat Diet | 2.5 ± 0.6 | 15.3 ± 3.1 |

| High-Fat Diet | 0.8 ± 0.2 | 5.1 ± 1.5 |

| Fractional DNL represents the percentage of newly synthesized fatty acids in the total fatty acid pool. Absolute DNL is the total amount of fatty acids synthesized per day. Data are presented as mean ± standard deviation. |

Table 3: Fatty Acid Oxidation Flux in Skeletal Muscle Measured by ¹³C-Palmitate Infusion

| Condition | Palmitate Ra (µmol/kg/min) | Palmitate Oxidation (µmol/kg/min) | % of Ra Oxidized |

| Rest | 3.5 ± 0.4 | 1.2 ± 0.2 | 34.3 ± 5.1 |

| Exercise | 8.2 ± 1.1 | 5.8 ± 0.9 | 70.7 ± 8.5 |

| Ra (Rate of appearance) represents the flux of palmitate into the plasma. Data are presented as mean ± standard deviation. |

Table 4: Triglyceride Turnover Rates in Human Adipose Tissue

| Subject Group | Fractional Synthesis Rate (%/day) | Triglyceride Half-life (days) |

| Lean | 0.45 ± 0.08 | 154 ± 28 |

| Obese | 0.28 ± 0.05 | 248 ± 45 |

| Data are presented as mean ± standard deviation. |

Experimental and Data Analysis Workflows

The successful execution of a stable isotope labeling experiment requires a well-defined workflow from sample preparation to data analysis.

The data analysis workflow involves several key steps to translate raw mass spectrometry data into meaningful biological insights.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Deuterated Fatty Acids in Metabolic Tracing Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with deuterium has become an indispensable tool for tracing the metabolic fate of fatty acids in vivo. By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can track the absorption, distribution, metabolism, and excretion of fatty acids with high precision. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation related to the use of deuterated fatty acids in metabolic tracing studies.

Core Principles of Deuterated Fatty Acid Tracing

Deuterated fatty acids are structurally and functionally analogous to their non-deuterated counterparts, allowing them to be processed through the same metabolic pathways.[1] The key difference lies in their increased mass due to the presence of deuterium atoms. This mass difference enables their distinction from endogenous molecules and their quantification using mass spectrometry-based techniques.[2][3] This allows for precise tracking of their incorporation into complex lipids, their catabolism through pathways like beta-oxidation, and their role in various physiological and pathological processes.

Advantages of Using Deuterated Tracers:

-

Safety: As stable isotopes, they are non-radioactive and safe for use in human studies, including in vulnerable populations like children and pregnant women.[2][4]

-

Cost-Effectiveness: In some cases, deuterated tracers can be more affordable than their ¹³C-labeled counterparts.

-

Minimal Isotope Effect: While a slight kinetic isotope effect can exist due to the stronger carbon-deuterium bond, for most metabolic tracing applications, deuterated fatty acids are considered to behave biochemically identically to their natural forms.

-

Versatility: Deuterated tracers, including deuterated water (D₂O) and specific deuterated fatty acids, can be used to investigate a wide range of metabolic pathways.

Key Applications in Metabolic Research

Deuterated fatty acids are employed to quantify the flux through several critical metabolic pathways.

De Novo Lipogenesis (DNL)

DNL is the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. Deuterated water (D₂O) is a commonly used tracer to measure DNL rates. When D₂O is administered, the deuterium is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in fatty acids isolated from plasma triglycerides or tissues, the rate of DNL can be calculated. This is particularly relevant in studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD), where elevated DNL is a key pathological feature.

Fatty Acid Oxidation

Measuring the rate at which fatty acids are oxidized for energy is crucial for understanding energy balance. Deuterated fatty acids, such as d₃₁-palmitic acid, are used as tracers for dietary fat oxidation. When the deuterated fatty acid is oxidized, the deuterium atoms are released and incorporated into the body's water pool. By measuring the enrichment of deuterium in body water (from plasma, urine, or saliva), the cumulative oxidation of the tracer can be quantified. This method offers advantages over ¹³C-based breath tests as it does not require frequent breath sampling or correction for isotopic exchange in the Krebs cycle.

Incorporation into Complex Lipids and VLDL Kinetics

Orally or intravenously administered deuterated fatty acids can be traced as they are incorporated into various lipid pools, such as triglycerides, phospholipids, and cholesteryl esters in different tissues and lipoprotein fractions. This allows researchers to study the dynamics of lipid transport and storage. For instance, by tracking the appearance of deuterated fatty acids in very-low-density lipoprotein (VLDL)-triglycerides, the secretion rate and sources of fatty acids for hepatic VLDL production can be determined.

Quantitative Data from Metabolic Tracing Studies

The following tables summarize representative quantitative data from studies that have utilized deuterated fatty acids to investigate human lipid metabolism.

Table 1: De Novo Lipogenesis (DNL) Rates in Humans Measured with Deuterated Water (D₂O)

| Study Population | DNL Measurement | Key Findings | Reference |

| Healthy individuals on a typical diet | Rate of triglyceride fatty acid (TGFA) synthesis | ~2 g/day | |

| Lean vs. Obese Women | Fractional de novo synthesis rate of TG fatty acids in adipose tissue | Lean: 0.014 ± 0.005% (2 ± 0.7 g/day ); Obese: 0.014 ± 0.007% (5.6 ± 3.2 g/day ) | |

| Individuals with NAFLD (High Liver Fat) vs. Controls (Low Liver Fat) | Contribution of DNL to VLDL-palmitate | High LF: 23.2 ± 7.9%; Low LF: 10.1 ± 6.7% | |

| Individuals with NAFLD (High Liver Fat) vs. Controls (Low Liver Fat) | Absolute rate of DNL | High LF: 2.57 ± 1.53 µmol/min; Low LF: 0.78 ± 0.42 µmol/min |

Table 2: Fatty Acid Oxidation Rates in Humans

| Study Condition | Tracer | Key Findings | Reference |

| Healthy adults on a high oleic acid (OA) vs. high palmitic acid (PA) diet | Indirect calorimetry | Rate of fat oxidation was higher on the high OA diet (0.0008 g/min ) compared to the high PA diet (0.0005 g/min ). | |

| Validation study in resting subjects | d₃₁-palmitic acid vs. [1-¹³C]-palmitic acid | Cumulative recovery of d₃₁-palmitic acid at 10 hours was 13.2 ± 7.7%. The deuterium method was shown to be equivalent to the corrected ¹³C method. | |

| Validation study during exercise | d₃₁-palmitate vs. [1-¹³C]-palmitate | Cumulative recovery of d₃₁-palmitate at 9 hours was 10.6 ± 3%. The methods were well-correlated. |

Table 3: VLDL-Triglyceride (TG) Kinetics in Humans

| Study Population | Kinetic Parameter | Key Findings | Reference |

| Healthy men and women | VLDL-TG Secretion Rate | Men: Determined primarily by secretion rate; Women: Determined primarily by clearance rate. | |

| Obese postmenopausal women vs. obese men | Palmitate Rate of Appearance | Greater in women than in men. | |

| Obese postmenopausal women vs. obese men | VLDL₂-TG Production Rate | Higher in women than in men. | |

| Healthy individuals at rest vs. during exercise | VLDL-TG Secretion Rate | Decreased significantly during exercise (from ~40 to ~31 µmol/min) and remained suppressed during recovery. |

Experimental Protocols and Methodologies

Accurate and reproducible results in metabolic tracing studies hinge on meticulous experimental design and execution. The following sections detail common protocols.

General Experimental Workflow

The overall workflow for a metabolic tracing study with deuterated fatty acids involves several key stages, from tracer administration to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of exercise on VLDL-triglyceride oxidation and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased de novo Lipogenesis is a Distinct Characteristic of Individuals with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Oleic Acid-d2 in Mass Spectrometry: A Technical Guide

For researchers, scientists, and drug development professionals utilizing mass spectrometry, understanding the principles of isotopic labeling is crucial for accurate data interpretation. This in-depth technical guide focuses on the mass shift of Oleic acid-d2, a commonly used internal standard in lipidomics and metabolic studies.

Core Principle: The Origin of the Mass Shift

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] The introduction of stable isotopes into a molecule, such as replacing hydrogen (¹H) with deuterium (²H or D), deliberately alters its mass.[2][3] This "mass shift" is the foundational principle behind the use of isotopically labeled internal standards for quantification and as tracers in metabolic research.[2][4]

In the case of Oleic acid-d2, two hydrogen atoms in the oleic acid molecule are replaced by two deuterium atoms. The mass of a hydrogen atom is approximately 1.0078 atomic mass units (amu), while the mass of a deuterium atom is approximately 2.0141 amu. This difference in mass is the primary contributor to the observed mass shift in the mass spectrum. The deliberate introduction of a stable isotope perturbs the isotopologue and isotopomer distribution, and therefore the mass spectrum.

Quantitative Data: Oleic Acid vs. Oleic Acid-d2

The key to identifying and utilizing Oleic acid-d2 in a mass spectrometry experiment is the precise difference in mass compared to its unlabeled counterpart. The following table summarizes the relevant quantitative data.

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.46 - 282.47 | 282.2559 |

| Oleic acid-d2 | C₁₈H₃₂D₂O₂ | 284.47 - 284.5 | 284.2685 (calculated) |

The theoretical mass shift is therefore approximately 2.0126 Da . This value is the difference between the monoisotopic mass of Oleic acid-d2 and unlabeled Oleic acid. In a high-resolution mass spectrometer, the peak corresponding to the [M-H]⁻ ion of Oleic acid-d2 would be observed at an m/z value of approximately 2.0126 higher than the [M-H]⁻ ion of unlabeled oleic acid.

Experimental Protocols for Analysis

The accurate analysis of Oleic acid-d2 requires robust and well-defined experimental protocols. The following outlines a typical workflow for lipid analysis using liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction

The initial step involves extracting lipids from the biological matrix. Common methods include the Folch and Bligh-Dyer techniques, or the use of methyl-tert-butyl ether (MTBE). It is crucial to use glass tubes or vials to prevent contamination from plasticizers. The extracted lipids are then dried, typically under a stream of nitrogen, and can be stored at -80°C.

Sample Preparation for LC-MS

The dried lipid extract is reconstituted in a suitable solvent, often a mixture similar to the initial mobile phase of the liquid chromatography separation. For quantitative analysis, a known amount of the Oleic acid-d2 internal standard is added to the sample before extraction.

Chromatographic Separation

Due to the structural diversity of lipids, chromatographic separation is essential.

-

Column: A reversed-phase C18 column is commonly used for separating fatty acids.

-

Mobile Phases: A typical mobile phase system consists of a gradient of two solvents. For example, Solvent A could be 10 mM ammonium acetate in 40% acetonitrile in water, and Solvent B could be 10 mM ammonium acetate in 10% acetonitrile in isopropanol.

-

Flow Rate and Gradient: A suitable flow rate and gradient elution are applied to achieve separation of different lipid classes and species.

Mass Spectrometry Detection

The eluent from the LC system is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for lipid analysis, and it is often operated in negative ion mode for fatty acids to detect the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred for their ability to accurately measure the mass-to-charge ratio and distinguish between the labeled and unlabeled forms of oleic acid.

-

Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range. For quantitative studies, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used on triple quadrupole or Q-TOF instruments, respectively, for higher sensitivity and specificity.

Visualizing the Concepts and Workflow

The following diagrams illustrate the theoretical basis of the mass shift and a typical experimental workflow.

Caption: Conceptual diagram of the mass shift between oleic acid and Oleic acid-d2.

Caption: A generalized experimental workflow for the quantitative analysis of oleic acid.

References

The Gold Standard: A Technical Guide to Using Oleic Acid-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Oleic acid-d2 as an internal standard in quantitative analysis. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings of isotope dilution mass spectrometry, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] Among these, deuterium-labeled standards like Oleic acid-d2 are frequently utilized due to their cost-effectiveness and relative ease of synthesis compared to other stable isotopes such as ¹³C or ¹⁵N.[2] The central principle governing their use is isotope dilution mass spectrometry (IDMS).[1][2]

In IDMS, a precisely known amount of the deuterium-labeled analog of the analyte (in this case, Oleic acid-d2) is introduced to the sample at the earliest possible stage of the sample preparation process.[1] This internal standard is chemically identical to the analyte of interest (endogenous oleic acid) but possesses a different mass due to the incorporation of deuterium atoms. This near-identical chemical nature ensures that both the analyte and the internal standard behave almost identically during every subsequent step, including extraction, purification, and chromatographic separation. Consequently, any loss of sample or variation in ionization efficiency will affect both compounds equally. By determining the ratio of the mass spectrometric response of the native analyte to that of the internal standard, highly accurate and precise quantification can be achieved.

Advantages of Using a Deuterium-Labeled Internal Standard:

-

Correction for Matrix Effects: Biological samples are inherently complex and can cause suppression or enhancement of the analyte's ionization, leading to inaccurate measurements. Since the internal standard is affected by the matrix in the same way as the analyte, this effect is effectively normalized.

-

Compensation for Sample Loss: Losses during multi-step sample preparation procedures are a common source of error. The internal standard compensates for these losses, as it is lost at the same rate as the analyte.

-

Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, SIL internal standards significantly enhance the precision and accuracy of quantitative methods.

Quantitative Performance Data

The use of a deuterated internal standard like Oleic acid-d2 or its close analog Oleic acid-d17 demonstrably improves the performance of analytical methods. The following tables summarize typical validation parameters from liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of oleic acid in biological matrices.

Table 1: Performance Characteristics of Oleic Acid Quantification using a Deuterated Internal Standard in Human Plasma (LC-MS/MS)

| Parameter | Typical Value | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Precision (% RSD) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |

| Matrix Effect (%) | 85 - 115% | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. |

Table 2: Performance Characteristics of Oleic Acid Quantification using a Deuterated Internal Standard in Human Serum (GC-MS)

| Parameter | Typical Value | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Precision (% RSD) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Recovery (%) | 80 - 120% | The efficiency of the extraction procedure. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of oleic acid in biological matrices using a deuterated internal standard.

Quantification of Oleic Acid in Human Plasma by LC-MS/MS

This protocol outlines a common workflow for the analysis of oleic acid in plasma.

1. Materials and Reagents:

-

Oleic acid standard

-

Oleic acid-d2 internal standard

-

Human plasma (K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Nitrogen gas for evaporation

2. Preparation of Solutions:

-

Oleic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of oleic acid in 10 mL of methanol.

-

Oleic Acid-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Oleic acid-d2 in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the oleic acid stock solution with methanol to achieve the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the Oleic acid-d2 stock solution with methanol.

3. Sample Preparation:

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add a known amount of the Oleic acid-d2 internal standard working solution.

-

Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., isopropanol, hexane, and ethyl acetate).

-

Vortex the mixture vigorously and then centrifuge to ensure phase separation.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically employed for the separation of fatty acids.

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., acetonitrile) is commonly used.

-

Ionization Mode: Negative electrospray ionization (ESI) is preferred for the analysis of carboxylic acids like oleic acid.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both oleic acid and Oleic acid-d2.

Quantification of Total Fatty Acids in Biological Samples by GC-MS

This protocol involves a hydrolysis step to release esterified fatty acids, followed by derivatization to make them amenable to GC-MS analysis.

1. Sample Preparation:

-

To a known quantity of the biological sample (e.g., plasma, tissue homogenate), add the Oleic acid-d2 internal standard.

-

Perform a hydrolysis step using a base (e.g., methanolic KOH) to liberate the fatty acids from complex lipids like triglycerides and phospholipids.

-

Acidify the sample to protonate the fatty acids.

-

Extract the total fatty acids using an organic solvent such as hexane.

-

Evaporate the solvent to dryness.

-

Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol. This step increases the volatility of the fatty acids for GC analysis.

-

Extract the FAMEs into an organic solvent.

2. GC-MS Conditions:

-

GC Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Ionization Mode: Electron ionization (EI) is commonly used.

-

Mass Spectrometry: The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of the FAMEs of oleic acid and Oleic acid-d2.

Visualizing Core Concepts and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental principles and workflows discussed in this guide.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of Oleic acid-d2 as an internal standard, grounded in the principles of isotope dilution mass spectrometry, is a robust and reliable strategy for the accurate quantification of oleic acid in complex biological matrices. Its ability to compensate for sample loss and matrix effects makes it an indispensable tool in research, clinical diagnostics, and drug development. The methodologies and data presented in this guide underscore the importance of proper method validation and provide a solid foundation for the implementation of this powerful analytical technique.

References

An In-depth Technical Guide to the Commercial Availability and Synthesis of Oleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources and synthetic routes for Oleic acid-d2 ((9Z)-9,10-dideuteriooctadec-9-enoic acid). This deuterated analog of oleic acid is a valuable tool in various research applications, including mass spectrometry-based lipidomics, metabolic studies, and as an internal standard for quantitative analysis. This document offers a detailed summary of commercially available deuterated oleic acid variants, a plausible experimental protocol for the synthesis of Oleic acid-d2, and visual diagrams to elucidate the synthesis pathway and the commercial landscape.

Commercial Availability of Deuterated Oleic Acid

A variety of deuterated oleic acid standards are commercially available from several suppliers. While the focus of this guide is Oleic acid-d2, other isotopologues with varying degrees of deuteration are also listed for a comprehensive overview. The following table summarizes the available products, their specifications, and suppliers.

| Supplier | Product Name/Description | CAS Number | Isotopic Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | Oleic acid (9,10-D2, 97%) | 5711-29-5 | 97 atom % D | 0.1 g, Bulk inquiries |

| Cayman Chemical | Oleic Acid-d17 | 223487-44-3 | ≥99% deuterated forms (d1-d17) | 500 µg, 1 mg, 5 mg |

| Cosmo Bio USA | Oleic-9,10-D2 acid | LRD-71-1822 | >98% | 5mg, 10mg, 100mg |

| Eurisotop | OLEIC ACID (9,10-D2, 97%) | DLM-689 | 98% Chemical Purity | 0.1 g, Bulk inquiries |

| MedChemExpress | Oleic acid-d2 | HY-N1446S1 | 99.60% | 10 mg |

| Sapphire North America | Oleic-9,10-D2 acid | 71-1822 | >98% | Inquire for sizes |

| Sigma-Aldrich | Oleic acid-d34 | 350671-54-4 | 98 atom % D | Inquire for packaging |

| SynZeal | Oleic Acid D2 | SZ-O029D01 | Inquire | Synthesis on demand |

| Aquigen Bio Sciences | Oleic Acid D2 | AQ-O003612 | Inquire | In Stock |

Synthesis Route for Oleic Acid-d2

While various methods exist for the deuteration of fatty acids, a direct and stereospecific synthesis of Oleic acid-d2 ((9Z)-9,10-dideuteriooctadec-9-enoic acid) can be achieved through the catalytic deuteration of stearolic acid (9-octadecynoic acid). This method utilizes a "poisoned" catalyst, such as Lindlar's catalyst, to ensure the partial reduction of the alkyne to a cis-alkene, with the syn-addition of two deuterium atoms across the triple bond.

Experimental Protocol: Catalytic Deuteration of Stearolic Acid

Materials:

-

Stearolic acid (9-octadecynoic acid)

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate and quinoline)

-

Deuterium gas (D2), high purity

-

Anhydrous, peroxide-free solvent (e.g., ethyl acetate, hexane, or ethanol)

-

Reaction flask (e.g., a round-bottom flask or a Parr hydrogenation bottle)

-

Magnetic stirrer and stir bar

-

Deuterium gas delivery system (e.g., balloon or gas cylinder with regulator)

-

Vacuum line

Procedure:

-

Preparation of the Reaction Vessel: A clean, dry reaction flask equipped with a magnetic stir bar is charged with stearolic acid and Lindlar's catalyst (typically 5-10% by weight relative to the stearolic acid).

-

Dissolution: An appropriate volume of an anhydrous, peroxide-free solvent is added to dissolve the stearolic acid. The mixture is stirred to create a suspension of the catalyst.

-

Inerting the System: The reaction flask is connected to a vacuum line, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times to remove any residual oxygen.

-

Introduction of Deuterium Gas: The inert gas is then replaced with deuterium gas. This can be achieved by connecting the flask to a balloon filled with deuterium gas or a regulated cylinder. A positive pressure of deuterium gas is maintained throughout the reaction.

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the uptake of deuterium gas. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as palladium catalysts can be pyrophoric. The filtrate is then concentrated under reduced pressure to yield the crude Oleic acid-d2.

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to obtain the final, high-purity Oleic acid-d2.

Characterization:

The successful synthesis and isotopic enrichment of Oleic acid-d2 can be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of the acetylenic protons and the appearance of signals corresponding to the deuterated olefinic positions. 2H NMR will confirm the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of Oleic acid-d2 (C18H32D2O2), which is two mass units higher than that of unlabeled oleic acid.

Visualizations

Synthesis Workflow for Oleic Acid-d2

Caption: Synthesis of Oleic acid-d2 from stearolic acid.

Commercial Landscape of Deuterated Oleic Acids

Caption: Suppliers of various deuterated oleic acid isotopologues.

Biological incorporation and fate of deuterated fatty acids.

An In-depth Technical Guide on the Biological Incorporation and Fate of Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with deuterium has emerged as an invaluable tool for tracing the metabolic fate of fatty acids in vivo. By strategically replacing hydrogen atoms with deuterium, researchers can monitor the absorption, distribution, metabolism, and excretion of fatty acids without resorting to radioactive tracers.[1] Deuterated fatty acids are structurally and functionally analogous to their non-deuterated counterparts, enabling them to be processed through the same metabolic pathways.[1] The increased mass of deuterium, however, allows for their precise distinction and quantification using mass spectrometry-based techniques.[1] This capability facilitates detailed tracking of their incorporation into complex lipids, their catabolism via pathways like beta-oxidation, and their therapeutic effects, particularly in mitigating lipid peroxidation.[1]

Deuterated polyunsaturated fatty acids (D-PUFAs) are of particular interest due to their potential to curb lipid peroxidation, a critical process in cellular damage and various pathologies.[1] By substituting the bis-allylic hydrogens, which are susceptible to abstraction by free radicals, with deuterium, the carbon-deuterium (C-D) bond is fortified. This "kinetic isotope effect" inhibits the initiation of lipid peroxidation, which has significant implications for signaling pathways sensitive to oxidative stress.

This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation related to the biological incorporation and fate of deuterated fatty acids.

Mechanism of Action: The Kinetic Isotope Effect

The primary mechanism by which deuterated polyunsaturated fatty acids (D-PUFAs) exert their protective effects is through the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more difficult for reactive oxygen species (ROS) to abstract a deuterium atom from the bis-allylic position of a PUFA. This initial step is rate-limiting in the lipid peroxidation cascade. By slowing this step, D-PUFAs effectively terminate the chain reaction of lipid peroxidation, protecting cellular membranes from oxidative damage. This protective effect has been demonstrated in various models of diseases associated with oxidative stress, including neurodegenerative disorders and atherosclerosis.

Inhibition of Ferroptosis

Ferroptosis is a form of programmed cell death characterized by iron-dependent accumulation of lipid peroxides. D-PUFAs have been shown to effectively inhibit ferroptosis by preventing the lipid peroxidation that drives this cell death pathway. This has significant therapeutic implications for diseases where ferroptosis is implicated.

Data Presentation: Quantitative Insights into D-PUFA Efficacy

The following tables summarize quantitative data from various studies, highlighting the incorporation and protective effects of deuterated fatty acids.

Table 1: Incorporation of Deuterated Fatty Acids in Brain Tissue of APP/PS1 Mutant Transgenic Mice

| Fatty Acid | Deuteration Level in D-PUFA Diet Group | Reference |

| Arachidonic Acid (ARA) | High | |

| Docosahexaenoic Acid (DHA) | High |

Data from a 5-month dietary study.

Table 2: Reduction of Lipid Peroxidation Products and Amyloid-β Peptides in APP/PS1 Mice Brains

| Biomarker | % Reduction in D-PUFA Group vs. H-PUFA Group | Reference |

| F2 Isoprostanes | Significant Reduction | |

| Neuroprostanes | Significant Reduction | |

| Aβ40 | Significantly Lower | |

| Aβ38 | Significantly Lower | |

| Aβ42 | Trend towards Reduction |

Table 3: Effects of D-PUFA Treatment in APOE*3-Leiden.CETP Mice

| Parameter | Approximate % Change in D-PUFA Group vs. H-PUFA Group | Reference |

| Hepatic F2-isoprostanes | -80% | |

| Plasma F2-isoprostanes | -80% | |

| Prostaglandin F2α | -40% | |

| Body Weight Gain | -54% | |

| Body Fat Mass Gain | -87% | |

| Plasma Total Cholesterol | -25% | |

| Non-HDL-cholesterol | -28% | |

| Hepatic Cholesterol Content | -21% | |

| Atherosclerotic Lesion Area | -26% |

Table 4: Effects of D-PUFA Treatment in Aldh2-/- Mice (Model for Sporadic Alzheimer's Disease)

| Biomarker | Approximate % Decrease in D-PUFA Group vs. H-PUFA Group | Reference |

| Cortex F2-isoprostanes | -55% | |

| Hippocampus F2-isoprostanes | -55% | |

| Prostaglandin F2α | -20-25% |

Experimental Protocols

Administration of Deuterated Fatty Acids in Animal Models

This protocol outlines the general procedure for dietary administration of D-PUFAs to mice.

Objective: To incorporate deuterated fatty acids into the tissues of animal models for subsequent analysis.

Materials:

-

Deuterated polyunsaturated fatty acids (e.g., D2-Linoleic acid, D4-Linolenic acid)

-

Control (hydrogenated) polyunsaturated fatty acids (H-PUFAs)

-

Standard rodent chow components

-

Animal model (e.g., APP/PS1 transgenic mice, APOE*3-Leiden.CETP mice)

Procedure:

-

Diet Preparation:

-

Prepare two customized diets: a D-PUFA-containing diet and a control H-PUFA-containing diet.

-

The deuterated or hydrogenated PUFAs are typically incorporated at a specific percentage of the total diet by weight (e.g., 1.2% w/w).

-

Ensure both diets are isocaloric and identical in all other nutritional aspects.

-

-

Animal Acclimatization:

-

House the animals in a controlled environment (temperature, light/dark cycle) with ad libitum access to standard chow and water for an acclimatization period (e.g., one week).

-

-

Dietary Intervention:

-

Randomly assign animals to either the D-PUFA or H-PUFA diet group.

-

Provide the respective diets to the animals for a predetermined duration (e.g., 4 weeks to 5 months).

-

Monitor food consumption and body weight regularly.

-

-

Tissue Collection:

-

At the end of the study period, euthanize the animals according to approved ethical protocols.

-

Harvest tissues of interest (e.g., brain, liver, plasma) and immediately freeze them in liquid nitrogen.

-

Store samples at -80°C until lipid extraction and analysis.

-

Lipid Extraction from Tissues

This protocol describes a common method for extracting lipids from biological samples.

Objective: To isolate total lipids from tissues for subsequent fatty acid analysis.

Materials:

-

Homogenized tissue sample (e.g., 10 mg) or plasma (e.g., 100 µL)

-

Deuterated internal standard solution (for quantification)

-

Chloroform:Methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge

-

Glass tubes

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample in a screw-capped glass tube, add a known amount of the deuterated internal standard solution.

-

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

-

Phase Separation:

-

Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.

-

-

Collection of Lipid Layer:

-

Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

-

Drying:

-

Evaporate the solvent under a stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization and analysis.

-

Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is for the derivatization of fatty acids to FAMEs for GC-MS analysis.

Objective: To convert fatty acids into their more volatile methyl esters for gas chromatography.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (e.g., 14%)

-

Hexane

-

Saturated NaCl solution

-

Water bath or heating block

Procedure:

-

Esterification:

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Incubate at 100°C for 30 minutes.

-

-

Extraction of FAMEs:

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly.

-

-

Phase Separation and Collection:

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs into a new vial for GC-MS analysis.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of deuterated fatty acids by GC-MS.

Objective: To separate and quantify deuterated and non-deuterated fatty acids in a sample.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Typical GC-MS Parameters:

-

GC Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Scan Mode: Selected Ion Monitoring (SIM) or full scan. SIM mode is generally used for higher sensitivity and specificity in quantitative analysis.

Data Analysis:

-

Quantification:

-

The concentration of each fatty acid is determined by constructing a calibration curve using known concentrations of fatty acid standards and a constant concentration of the deuterated internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

-

Incorporation Calculation:

-

The level of deuterated fatty acid incorporation is determined by comparing the peak areas of the deuterated and non-deuterated forms of the same fatty acid.

-

Mandatory Visualizations

Caption: Experimental workflow for tracing the metabolic fate of deuterated fatty acids.

Caption: Lipid peroxidation pathway and the inhibitory effect of deuterated PUFAs.

References

Methodological & Application